4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile

Übersicht

Beschreibung

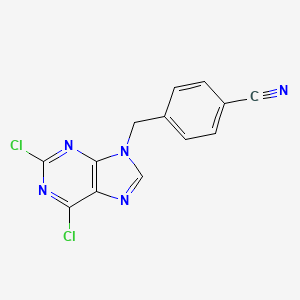

4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H7Cl2N5. It is a derivative of purine, a fundamental component of nucleic acids, and is characterized by the presence of a benzonitrile group and two chlorine atoms on the purine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dichloropurine as the starting material.

Benzonitrile Introduction: The benzonitrile group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the purine ring is replaced by the benzonitrile group.

Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The benzonitrile group can be oxidized to form benzoic acid derivatives.

Reduction: The chlorine atoms on the purine ring can be reduced to form dechlorinated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Benzoic acid derivatives.

Reduction Products: Dechlorinated purine derivatives.

Substitution Products: Various functionalized purine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antiviral Activity :

- The compound exhibits potential antiviral properties, particularly against viruses that utilize purine pathways. Its structure is similar to known antiviral agents, making it a candidate for further investigation in antiviral drug development.

- Case Study : Research has indicated that derivatives of purine can inhibit viral replication by interfering with nucleic acid synthesis. The specific modifications in 4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile could enhance its efficacy against specific viral targets .

-

Cancer Research :

- Studies have suggested that compounds with purine-like structures can affect cell proliferation and apoptosis in cancer cells. The benzonitrile moiety may contribute to selective cytotoxicity towards tumor cells.

- Case Study : In vitro studies demonstrated that similar compounds induced apoptosis in various cancer cell lines, suggesting that this compound could be explored for its anticancer properties .

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism, which are crucial for both viral replication and cancer cell growth.

- Case Study : Enzyme assays revealed that related compounds inhibited key enzymes like adenosine deaminase, suggesting a pathway for therapeutic applications .

Biochemical Applications

-

Research Tool in Signal Transduction Studies :

- The compound can be utilized as a biochemical probe to study signal transduction pathways involving purines. Its ability to mimic natural substrates may allow researchers to dissect complex cellular signaling mechanisms.

- Case Study : Experiments using similar compounds have shown alterations in signaling cascades when introduced into cellular systems, providing insights into cellular responses to purine analogs .

-

Potential in Drug Design :

- Given its structural features, this compound can serve as a scaffold for the development of new drugs targeting various diseases.

- Case Study : Structure-activity relationship (SAR) studies have indicated that modifications to the benzonitrile group can enhance binding affinity to target proteins involved in disease processes .

Wirkmechanismus

The mechanism by which 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound can inhibit or modulate the activity of these targets, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloropurine

9H-Purin-9-ylmethylbenzonitrile

2,6-Dichloro-9H-purin-9-ylmethylbenzoate

Biologische Aktivität

4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile, with the CAS number 115204-76-7, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Chemical Formula : C13H7Cl2N5

- Molecular Weight : 304.13 g/mol

- IUPAC Name : this compound

- Purity : 95% .

The compound exhibits significant biological activity primarily through its interaction with various kinases. The presence of the purine moiety suggests a potential role as a kinase inhibitor, which has been a focal point in cancer therapy research. Kinase inhibitors are crucial in modulating signaling pathways that are often dysregulated in cancer cells.

Inhibition of Kinases

Recent studies have highlighted the compound's ability to inhibit specific kinases involved in cancer progression. For instance:

- EGFR Inhibition : The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC). In vitro assays indicated low nanomolar IC50 values against EGFR mutants .

Antiproliferative Effects

In cellular assays, this compound demonstrated significant antiproliferative effects across various cancer cell lines:

- Cell Lines Tested : A549 (lung), MCF7 (breast), and HeLa (cervical).

- Concentration Range : Effective concentrations ranged from 1 µM to 10 µM, with notable dose-dependent responses observed .

Study 1: EGFR Mutant Inhibition

A study focused on the inhibition of EGFR mutants found that the compound exhibited:

- IC50 Values : Approximately 5 nM against the EGFR-L858R mutant.

- Mechanism : Binding to the ATP pocket of the kinase domain, disrupting its activity and leading to reduced cell viability in NSCLC models .

Study 2: Multikinase Activity

Another investigation assessed its multikinase inhibitory profile:

- Targets : Included PDGFR and KIT.

- Findings : The compound showed competitive inhibition with an IC50 value of around 20 nM for PDGFR, indicating its potential as a multi-target therapeutic agent .

Data Table

| Property | Value |

|---|---|

| CAS Number | 115204-76-7 |

| Molecular Weight | 304.13 g/mol |

| Purity | 95% |

| Primary Target | EGFR |

| IC50 against EGFR | ~5 nM |

| IC50 against PDGFR | ~20 nM |

| Effective Concentration Range | 1 µM - 10 µM |

Eigenschaften

IUPAC Name |

4-[(2,6-dichloropurin-9-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N5/c14-11-10-12(19-13(15)18-11)20(7-17-10)6-9-3-1-8(5-16)2-4-9/h1-4,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOAGHRMLRLXBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557270 | |

| Record name | 4-[(2,6-Dichloro-9H-purin-9-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115204-76-7 | |

| Record name | 4-[(2,6-Dichloro-9H-purin-9-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.